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Compound of Interest

Compound Name: 3-Thiophenecarboxaldehyde

Cat. No.: B150965

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 3-Formylthiophene (also known as
thiophene-3-carboxaldehyde). This document is intended to serve as a valuable resource for
researchers and professionals involved in drug development and other scientific endeavors
where the characterization of this compound is essential.

Introduction

3-Formylthiophene is a heterocyclic aldehyde that serves as a versatile building block in
organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. A
thorough understanding of its spectral properties is crucial for its identification, purity
assessment, and the structural elucidation of its derivatives. This guide presents a detailed
analysis of its tH NMR, 3C NMR, FT-IR, and Mass spectral data, complete with experimental
protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass
spectra of 3-Formylthiophene.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for 3-Formylthiophene
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Chemical Shift (8)

Coupling Constant

S Multiplicity (3) Hz Assignment
9.98 S H-6 (Aldehyde)
8.24 dd 1.2,3.0 H-2

7.73 dd 1.2,5.0 H-5

7.41 dd 3.0,5.0 H-4

Solvent: CDCIs, Reference: TMS (0 ppm)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data for 3-Formylthiophene

Chemical Shift (8) ppm Assignment
182.9 C-6 (C=0)
144.3 C-3

135.5 C-2

128.0 C-5

125.0 C-4

Solvent: CDCls, Reference: TMS (0 ppm)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-Formylthiophene
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Wavenumber (cm~?) Intensity Assignment
3100-3000 m Aromatic C-H stretch
Aldehyde C-H stretch (Fermi
2830, 2730 m
resonance)
C=0 stretch (conjugated
1670 s
aldehyde)
1520 m C=C stretch (thiophene ring)
1415 m C-H in-plane bend
860 S C-H out-of-plane bend
730 S C-S stretch

s = strong, m = medium

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Formylthiophene

m/z Relative Intensity (%) Proposed Fragment
112 100 [M]* (Molecular lon)
111 95 [M-H]*

83 40 [M-CHOJ*

55 20 [C3HsS]*

39 30 [C3Hs]*

lonization Mode: Electron lonization (El)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.
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NMR Spectroscopy

Sample Preparation: A solution of 3-Formylthiophene (approximately 10-20 mg) was prepared
in deuterated chloroform (CDCls, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz
spectrometer.[1]

IH NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence was utilized.

Spectral Width: 10-12 ppm.

Number of Scans: 16-32 scans were acquired to achieve an adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
13C NMR Acquisition:

e Pulse Sequence: A proton-decoupled pulse sequence was employed to obtain singlets for
each carbon atom.

e Number of Scans: Due to the low natural abundance of 33C, 1024 or more scans were
necessary.

o Relaxation Delay: A relaxation delay of 2-5 seconds was implemented to ensure complete
relaxation of the carbon nuclei.

Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier
transformation. The resulting spectra were phase-corrected, and the chemical shift scale was
calibrated using the TMS signal at 0.00 ppm. For the 'H spectrum, signal integration was
performed to determine the relative proton ratios.

FT-IR Spectroscopy
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Sample Preparation: A thin film of neat 3-Formylthiophene liquid was prepared between two
potassium bromide (KBr) plates.[2]

Instrumentation: The FT-IR spectrum was recorded on a Shimadzu IR Affinity-1 or a similar FT-
IR spectrophotometer.[1]

Data Acquisition:

Spectral Range: 4000-650 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

A background spectrum of the clean KBr plates was recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: The mass spectrum was obtained using a Waters Q-TOF (ESI-MS) micromass
or a similar instrument capable of electron ionization.[1]

Data Acquisition (Electron lonization - EI):
« lonization Energy: 70 eV.
e Mass Range: m/z 30-200.

e The instrument was tuned and calibrated using a standard compound (e.g.,
perfluorotributylamine) prior to analysis.

Mandatory Visualizations
Spectral Data Relationship Diagram
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The following diagram illustrates the relationship between the different spectral data and the
structural features of 3-Formylthiophene.
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Figure 1. Relationship between spectroscopic techniques and the structural data of 3-
Formylthiophene.

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates a plausible fragmentation pathway for 3-Formylthiophene
under electron ionization.
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Figure 2. Proposed fragmentation pathway of 3-Formylthiophene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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